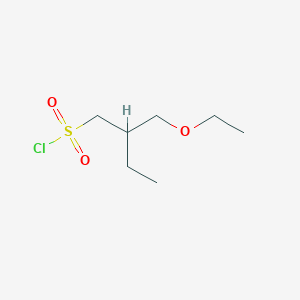

2-(Ethoxymethyl)butane-1-sulfonyl chloride

Descripción

2-(Ethoxymethyl)butane-1-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by an ethoxymethyl group (-CH₂-O-C₂H₅) attached to a butane-sulfonyl chloride backbone. The ethoxymethyl moiety may enhance solubility in polar aprotic solvents compared to simpler alkyl sulfonyl chlorides, though this requires empirical validation.

Propiedades

Fórmula molecular |

C7H15ClO3S |

|---|---|

Peso molecular |

214.71 g/mol |

Nombre IUPAC |

2-(ethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO3S/c1-3-7(5-11-4-2)6-12(8,9)10/h7H,3-6H2,1-2H3 |

Clave InChI |

SUIGTEBWFOSWDD-UHFFFAOYSA-N |

SMILES canónico |

CCC(COCC)CS(=O)(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with ethoxymethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for 2-(Ethoxymethyl)butane-1-sulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethoxymethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the ethoxymethyl group can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Sulfonic Acids: Formed by oxidation of the ethoxymethyl group

Aplicaciones Científicas De Investigación

2-(Ethoxymethyl)butane-1-sulfonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Ethoxymethyl)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(ethoxymethyl)butane-1-sulfonyl chloride with structurally or functionally related sulfonyl chlorides and alkoxymethyl derivatives, based on the evidence provided:

Key Observations:

Substituent Effects :

- Ethoxymethyl vs. Trimethylsilyl : The trimethylsilyl group in SEM-Cl increases moisture sensitivity, necessitating storage at <-20°C , whereas the ethoxymethyl group likely offers better hydrolytic stability.

- Cyclic vs. Linear Ethers : The tetrahydrofuran-derived compound (CAS 1341811-65-1) exhibits higher molecular weight (256.75 vs. ~214.71) and may have superior solubility in ether-compatible solvents compared to the ethoxymethyl analog .

Reactivity Trends :

- Steric Hindrance : The isobutoxymethyl-substituted compound (CAS 1489778-22-4) demonstrates how branching can reduce nucleophilic substitution rates due to steric effects .

- Aromatic vs. Aliphatic : TsCl (aromatic) is more thermally stable but less reactive in aliphatic substitution reactions compared to aliphatic sulfonyl chlorides like the ethoxymethyl derivative .

Applications :

- SEM-Cl is a specialized protecting group in peptide synthesis , while TsCl is a general-purpose tosylating agent. The ethoxymethyl variant may occupy a niche in reactions requiring moderate reactivity and stability.

Research Findings and Limitations

- Gaps in Data : Direct experimental data on 2-(ethoxymethyl)butane-1-sulfonyl chloride (e.g., NMR, HPLC) are absent in the evidence, necessitating extrapolation from analogs.

- Contradictions : While SEM-Cl requires stringent storage conditions , the ethoxymethyl analog’s stability remains speculative.

- Synthetic Potential: The ethoxymethyl group’s balance of electron-donating and steric properties could make it advantageous in reactions requiring controlled sulfonylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.